Benzoic acid;3-hydroperoxyhexan-1-ol

Description

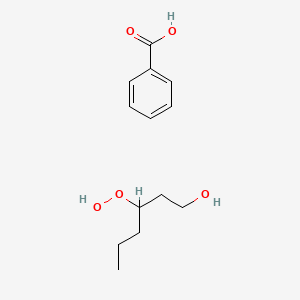

Benzoic acid is a well-characterized aromatic carboxylic acid with widespread industrial and biological applications, while 3-hydroperoxyhexan-1-ol is a hydroperoxide-containing alcohol. Hydroperoxides are reactive due to the -OOH group, which influences oxidative properties and stability .

Given the lack of direct data, this article infers comparisons using structurally related benzoic acid derivatives and hydroperoxide-containing compounds from the evidence.

Properties

CAS No. |

830345-27-2 |

|---|---|

Molecular Formula |

C13H20O5 |

Molecular Weight |

256.29 g/mol |

IUPAC Name |

benzoic acid;3-hydroperoxyhexan-1-ol |

InChI |

InChI=1S/C7H6O2.C6H14O3/c8-7(9)6-4-2-1-3-5-6;1-2-3-6(9-8)4-5-7/h1-5H,(H,8,9);6-8H,2-5H2,1H3 |

InChI Key |

XYKFJBVGJZVPQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCO)OO.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid typically involves the oxidation of toluene using potassium permanganate or the Cannizzaro reaction of benzaldehyde . For 3-hydroperoxyhexan-1-ol, the synthesis can involve the hydroperoxidation of hexan-1-ol using hydrogen peroxide under acidic conditions .

Industrial Production Methods

Industrially, benzoic acid is produced by the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts . The production of 3-hydroperoxyhexan-1-ol on an industrial scale is less common and typically involves the controlled oxidation of hexan-1-ol.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid undergoes various chemical reactions, including:

Oxidation: Benzoic acid can be further oxidized to produce benzene derivatives.

Reduction: It can be reduced to benzyl alcohol.

Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions.

3-hydroperoxyhexan-1-ol, being an organic peroxide, can undergo:

Decomposition: It can decompose to form hexan-1-ol and oxygen.

Reduction: It can be reduced to hexan-1-ol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents.

Major Products

From Benzoic Acid: Benzyl alcohol, benzene derivatives.

From 3-hydroperoxyhexan-1-ol: Hexan-1-ol.

Scientific Research Applications

Benzoic acid and its derivatives are extensively used in various fields:

Chemistry: As a precursor for the synthesis of other chemicals.

Biology: As a preservative in biological samples.

Medicine: In the formulation of topical medications.

Industry: As a corrosion inhibitor.

3-hydroperoxyhexan-1-ol is used in:

Organic Synthesis: As an oxidizing agent.

Polymer Chemistry: In the initiation of polymerization reactions.

Mechanism of Action

Benzoic acid exerts its effects primarily through its ability to inhibit microbial growth by disrupting the pH balance within microbial cells . It is metabolized in the liver to hippuric acid, which is then excreted .

3-hydroperoxyhexan-1-ol acts as an oxidizing agent, introducing oxygen into organic molecules, which can lead to the formation of various oxidation products .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Benzoic Acid Derivatives

*Calculated based on molecular formula. †No direct evidence for 3-hydroperoxyhexan-1-ol.

Key Observations :

- Substituent Position : Substituent position on benzoic acid (para > ortho > meta) significantly impacts biosensor recognition and biological activity .

- Hydroperoxide Reactivity : Hydroperoxide groups (as in 3-hydroperoxyhexan-1-ol) are prone to decomposition under heat or light, limiting stability compared to stable derivatives like ethyl benzoate .

Thermochemical and Physical Properties

Table 2: Thermochemical Data for Benzoic Acid and Derivatives

*Derived from benzoic acid’s salt formation.

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.